molecular formula C17H19N3O2 B6799004 (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone

Cat. No.: B6799004
M. Wt: 297.35 g/mol
InChI Key: PIEUKHQZMGTCEY-UHFFFAOYSA-N
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Description

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a methoxypyrazine moiety linked to a tetrahydrobenzazocin structure, making it a unique molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the methoxypyrazine ring, followed by the construction of the tetrahydrobenzazocin framework. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs. Quality control measures are crucial to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, expanding the compound’s utility.

Scientific Research Applications

Chemistry

In chemistry, (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studying enzyme inhibition or receptor binding. Its structural features could be leveraged to design new bioactive molecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for various diseases.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique properties may offer advantages in specific applications, such as pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone include other pyrazine derivatives and benzazocin analogs. These compounds share structural similarities but may differ in their functional groups or overall reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of the methoxypyrazine and tetrahydrobenzazocin moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-12-18-11-15(19-16)17(21)20-9-4-7-13-5-2-3-6-14(13)8-10-20/h2-3,5-6,11-12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEUKHQZMGTCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)C(=O)N2CCCC3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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